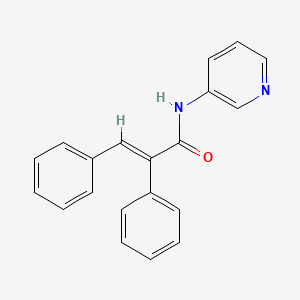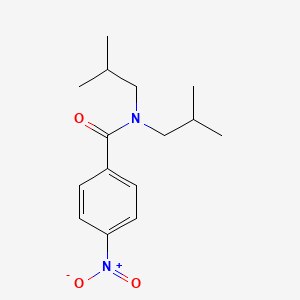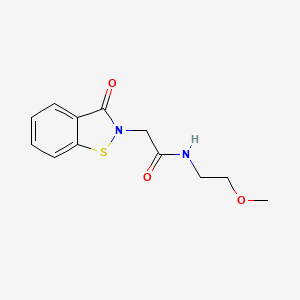![molecular formula C23H22F2N2O4 B11014391 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11014391.png)
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-6,7-difluor-8-methoxy-N-[2-(4-Methoxyphenyl)ethyl]-4-oxo-1,4-dihydrochinolin-3-carboxamid ist eine synthetische Verbindung, die zur Klasse der Chinolon-Chemikalien gehört. Diese Verbindungen sind bekannt für ihre vielfältigen Anwendungen in der pharmazeutischen Chemie, insbesondere als antibakterielle Mittel. Die einzigartige Struktur dieser Verbindung, die durch das Vorhandensein von Cyclopropyl-, Difluor- und Methoxygruppen gekennzeichnet ist, trägt zu ihren besonderen chemischen Eigenschaften und potenziellen biologischen Aktivitäten bei.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Cyclopropyl-6,7-difluor-8-methoxy-N-[2-(4-Methoxyphenyl)ethyl]-4-oxo-1,4-dihydrochinolin-3-carboxamid umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Chinolonkerns: Der Chinolonkern kann durch Cyclisierung eines geeigneten Anilinderivats mit einem β-Ketoester unter sauren Bedingungen synthetisiert werden.
Einführung von Cyclopropyl- und Difluorgruppen: Die Cyclopropyl- und Difluorgruppen werden durch nucleophile Substitutionsreaktionen unter Verwendung von Cyclopropylamin- und Difluorbenzolderivaten eingeführt.
Methoxylierung: Die Methoxygruppe wird durch Methylierungsreaktionen unter Verwendung von Methyliodid oder Dimethylsulfat eingeführt.
Amidierung: Der letzte Schritt umfasst die Amidierung des Chinolonkerns mit 2-(4-Methoxyphenyl)ethylamin unter geeigneten Bedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von Hochdurchsatzreaktoren, kontinuierlicher Durchflusschemie und fortschrittlicher Reinigungstechniken wie Kristallisation und Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-Cyclopropyl-6,7-difluor-8-methoxy-N-[2-(4-Methoxyphenyl)ethyl]-4-oxo-1,4-dihydrochinolin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinolin-N-Oxid-Derivaten führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Carbonylgruppe in eine Hydroxylgruppe umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide, oft unter Rückflussbedingungen.
Hauptprodukte
Oxidation: Chinolin-N-Oxid-Derivate.
Reduktion: Hydroxychinolin-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-6,7-difluor-8-methoxy-N-[2-(4-Methoxyphenyl)ethyl]-4-oxo-1,4-dihydrochinolin-3-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Referenzstandard in der analytischen Chemie verwendet.
Biologie: Wird auf seine potenziellen antibakteriellen und antimykotischen Eigenschaften untersucht, was es zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung von bakteriellen Infektionen untersucht, insbesondere solchen, die gegenüber herkömmlichen Antibiotika resistent sind.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Cyclopropyl-6,7-difluor-8-methoxy-N-[2-(4-Methoxyphenyl)ethyl]-4-oxo-1,4-dihydrochinolin-3-carboxamid beinhaltet die Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind für die DNA-Replikation und -Transkription in Bakterien unerlässlich. Durch die Hemmung dieser Enzyme verhindert die Verbindung die bakterielle Zellteilung und führt zum Zelltod. Zu den molekularen Zielstrukturen gehören die A- und B-Untereinheiten der DNA-Gyrase und Topoisomerase IV, die für die Aufrechterhaltung der supercoilierten Struktur der bakteriellen DNA unerlässlich sind.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized by cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.
Introduction of Cyclopropyl and Difluoro Groups: The cyclopropyl and difluoro groups are introduced through nucleophilic substitution reactions using cyclopropylamine and difluorobenzene derivatives.
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Amidation: The final step involves the amidation of the quinolone core with 2-(4-methoxyphenyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiled structure of bacterial DNA.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Cyclopropyl-6,7-difluor-8-methoxy-4-oxo-1,4-dihydrochinolin-3-carbonsäure
- 1-Cyclopropyl-6,7-difluor-8-methoxy-4-oxo-1,4-dihydrochinolin-3-carboxylat
- 1-Cyclopropyl-6,7-difluor-8-methoxy-4-oxo-1,4-dihydrochinolin-3-carboxamid
Einzigartigkeit
1-Cyclopropyl-6,7-difluor-8-methoxy-N-[2-(4-Methoxyphenyl)ethyl]-4-oxo-1,4-dihydrochinolin-3-carboxamid ist einzigartig aufgrund des Vorhandenseins der N-[2-(4-Methoxyphenyl)ethyl]-Gruppe, die seine biologische Aktivität und Spezifität erhöht. Diese strukturelle Modifikation unterscheidet sie von anderen ähnlichen Verbindungen und trägt zu ihrem Potenzial als Therapeutikum bei.
Eigenschaften
Molekularformel |
C23H22F2N2O4 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H22F2N2O4/c1-30-15-7-3-13(4-8-15)9-10-26-23(29)17-12-27(14-5-6-14)20-16(21(17)28)11-18(24)19(25)22(20)31-2/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
QGCFLMVRIUIBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(benzylsulfonyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B11014308.png)
![ethyl (2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11014310.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11014317.png)
![N-[3-(diethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11014318.png)

![3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11014330.png)
![(2E)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11014345.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11014357.png)

![methyl N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}-L-phenylalaninate](/img/structure/B11014368.png)


![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B11014381.png)
